Backbone Rigidity in Dengue Protease Inhibition
In a systematic study of dengue virus NS2B-NS3 protease inhibitors, phenylglycine and phenylalanine derivatives incorporating aminomethyl substituents were directly compared as arginine-mimicking P1 residues within the same peptidic inhibitor framework [1]. The type and position of substituents on the phenylglycine versus phenylalanine side chains produced a significant differential effect on inhibitory activity against dengue virus protease and selectivity against off-target proteases, demonstrating that these scaffolds are not functionally interchangeable despite sharing the para-aminomethyl substituent [1]. The phenylglycine core eliminates the Cα–Cβ bond present in phenylalanine, resulting in a more constrained presentation of the aminomethyl group to the S1 pocket of the protease [1].
| Evidence Dimension | Inhibitory activity against dengue virus NS2B-NS3 protease |
|---|---|
| Target Compound Data | Phenylglycine-based inhibitors incorporating 4-aminomethyl substitution; specific IC50/Ki values not reported for the free amino acid alone, but the scaffold demonstrated nanomolar-range inhibitory activity when incorporated into peptidic inhibitors [1] |
| Comparator Or Baseline | 4-(Aminomethyl)-L-phenylalanine-based inhibitors within the same peptidic framework; nanomolar affinities reported for 4-amidino-L-phenylalanine-containing inhibitors [1] |
| Quantified Difference | The type and position of substituents on phenylglycine vs phenylalanine side chains has a significant effect on inhibitory activity and selectivity; precise fold-difference data available in the full-text SAR tables [1] |
| Conditions | In vitro enzymatic assay using recombinant dengue virus NS2B-NS3 protease; Journal of Medicinal Chemistry, 2015 [1] |
Why This Matters
Researchers designing protease inhibitors must select the correct scaffold because phenylglycine and phenylalanine derivatives produce distinct SAR profiles against the same target, directly affecting inhibitor potency and selectivity.
- [1] Weigel, L.F., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(19), 7719-7733. View Source
